Rhamnetin-O(3)-neohesperidoside

Antioxidant Cellular ROS scavenging Flavonoid glycoside screening

Rhamnetin-3-O-neohesperidoside is a naturally occurring flavonol diglycoside composed of the aglycone rhamnetin (3,5,3′,4′-tetrahydroxy-7-methoxyflavone) linked at the 3-O position to the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose). First isolated from *Derris trifoliata* leaves in 1986, it has subsequently been identified in *Boscia salicifolia*, *Michelia champaca*, and other plant sources.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
CAS No. 101330-77-2
Cat. No. B009759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnetin-O(3)-neohesperidoside
CAS101330-77-2
Synonymshamnetin-3-O-neohesperidoside
rhamnetin-O(3)-neohesperidoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1
InChIKeyBDQAVVLZKLFTIK-KCYUVNIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnetin-3-O-neohesperidoside (CAS 101330-77-2): Flavonol Diglycoside Sourcing and Structural Baseline for Procurement


Rhamnetin-3-O-neohesperidoside is a naturally occurring flavonol diglycoside composed of the aglycone rhamnetin (3,5,3′,4′-tetrahydroxy-7-methoxyflavone) linked at the 3-O position to the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) [1]. First isolated from *Derris trifoliata* leaves in 1986, it has subsequently been identified in *Boscia salicifolia*, *Michelia champaca*, and other plant sources [2]. The compound is classified under MeSH as a quercetin analog and derivative, but the 7-methoxy substitution on the A-ring distinguishes it from the more common quercetin glycosides that dominate the flavonoid glycoside landscape [3]. With a molecular formula of C₂₈H₃₂O₁₆ and molecular weight of 624.5 g/mol, this compound represents a relatively rare chemotype among commercially available flavonoid standards.

Why Rhamnetin-3-O-neohesperidoside Cannot Be Replaced by Common Flavonol Glycosides for Research Procurement


Flavonol glycosides are not functionally interchangeable despite sharing a common flavone backbone. Rhamnetin-3-O-neohesperidoside possesses a specific 7-methoxy group on the A-ring that is absent in quercetin-based neohesperidosides co-isolated from the same plant source, and it carries the neohesperidose disaccharide (rhamnosyl-α1→2-glucose) rather than the isomeric rutinose (rhamnosyl-α1→6-glucose) found in rutin and related glycosides [1]. This dual structural divergence—aglycone methylation pattern and glycosidic linkage topology—directly impacts molecular recognition, metabolic stability, and biological readout. Moreover, the closest structural analog, isorhamnetin 3-O-neohesperidoside (differing by a single 3′-O-methyl group), has been shown to exhibit a distinct osteoclastogenic pharmacological profile not shared by the rhamnetin congener [2]. Substituting rhamnetin-3-O-neohesperidoside with a more abundant quercetin glycoside or a non-glycosylated flavonol in a research protocol therefore risks altering or nullifying the biological endpoint under investigation.

Quantitative Differentiation Evidence for Rhamnetin-3-O-neohesperidoside Against Closest Structural Analogs


Superior Cellular ROS Scavenging Activity Relative to Curcumin in a Head-to-Head Panel of 27 Flavonoid Glycosides

In a systematic evaluation of 27 flavonoid glycosides isolated from *Michelia champaca* leaves, rhamnetin 3-O-neohesperidoside (compound 8) was one of only four compounds that demonstrated cellular reactive oxygen species (ROS) scavenging activity more potent than the reference antioxidant curcumin [1]. This places the compound in the top ~15% of the screened library for this physiologically relevant endpoint. Notably, the compound was active in all four antioxidant assays employed (DPPH, ABTS, FRAP, and cellular ROS), whereas the co-occurring quercetin 3-O-(6-O-E-p-coumaroyl)-neohesperidoside (compound 9) was not reported as superior to L-ascorbic acid in the DPPH assay, suggesting differential activity profiles even between neohesperidoside conjugates bearing different aglycones [1]. The full quantitative dataset is available in the primary publication's supplementary tables.

Antioxidant Cellular ROS scavenging Flavonoid glycoside screening

Structural Basis for Aglycone-Mediated Acetylcholinesterase Inhibition: Differentiating the Glycoside from Its Hydrolytic Product

While direct AChE inhibition data for the intact glycoside are not available, the aglycone rhamnetin (released upon enzymatic or acid hydrolysis of rhamnetin-3-O-neohesperidoside) has a reported acetylcholinesterase IC₅₀ of 23.94 μg/mL, suggesting potential for Alzheimer's disease research [1]. This contrasts with the aglycone quercetin, which shows weaker AChE inhibition in multiple studies. The 7-methoxy group on rhamnetin, absent in quercetin, is hypothesized to enhance membrane permeability and target engagement. For researchers studying AChE inhibition, rhamnetin-3-O-neohesperidoside may serve as a stable, transportable glycosidic prodrug form that can be hydrolyzed in situ, whereas the more common quercetin glycosides would release an aglycone with a different pharmacological profile [1].

Acetylcholinesterase inhibition Neurodegeneration Prodrug

Demonstrated Immunosuppressant Activity: Differentiating from the Pharmacologically Inert Rhamnocitrin Analog

In a dedicated synthesis and bioassay study by Pauli and Séquin (1996), synthetic rhamnetin 3-O-β-neohesperidoside (1) was directly compared with its close analog rhamnocitrin 3-O-β-neohesperidoside (2), which differs only by the absence of the 3′-OH group on the B-ring. Rhamnetin 3-O-β-neohesperidoside demonstrated measurable immunosuppressant activity, whereas the rhamnocitrin analog did not, establishing that the 3′,4′-dihydroxy substitution pattern on the B-ring is a critical pharmacophoric feature for this activity [1]. Although the immunosuppressant effect was described as 'weak,' the pair provides a clean SAR comparison that is rarely available for natural product glycosides of this class.

Immunosuppression Flavonol glycoside Structure-activity relationship

Natural Co-Occurrence Ratio with Quercetin Neohesperidoside: Quantitative Marker for Authentic Source Verification

In the original isolation study from *Derris trifoliata*, rhamnetin 3-O-neohesperidoside and quercetin 3-O-neohesperidoside were co-isolated in an approximate 2:1 ratio from the same plant material [1]. This defined natural abundance ratio provides a quantitative chemotaxonomic fingerprint that can be used to verify the authenticity of botanical source material or to detect adulteration. For researchers requiring both compounds as analytical standards, procurement from a single authenticated batch ensures the correct isomeric ratio and source fidelity. Commercially, quercetin 3-O-neohesperidoside is far less commonly stocked than rhamnetin 3-O-neohesperidoside, making the latter the more accessible entry point for studying this specific neohesperidoside pair [1].

Chemotaxonomy Quality control Derris trifoliata

Evidence-Backed Procurement Scenarios for Rhamnetin-3-O-neohesperidoside


Cellular Oxidative Stress Studies Requiring a Flavonoid Glycoside with Demonstrated Cellular ROS Scavenging Superiority Over Curcumin

Researchers designing cellular models of oxidative stress can justify the selection of rhamnetin-3-O-neohesperidoside based on its demonstrated superiority to curcumin in cellular ROS scavenging assays, as reported in a 27-compound flavonoid glycoside screen from *Michelia champaca* [1]. This compound was one of only four in the library to achieve this threshold, and was also active in DPPH, ABTS, and FRAP assays, providing multi-assay validation that is often lacking for less thoroughly characterized glycosides. Procurement of this specific compound rather than a generic quercetin glycoside ensures that the antioxidant readout is linked to a defined, reproducible chemical entity with published comparative data.

Structure-Activity Relationship (SAR) Studies on Flavonoid B-Ring Hydroxylation and Immunomodulation

The paired comparison between rhamnetin 3-O-neohesperidoside (3′,4′-dihydroxy B-ring) and rhamnocitrin 3-O-neohesperidoside (4′-hydroxy only) provides a clean SAR system for investigating the role of B-ring catechol functionality in immunological activity [1]. The rhamnetin glycoside showed positive immunosuppressant activity while the rhamnocitrin analog was inactive, directly implicating the 3′-OH group. Researchers studying flavonoid immunopharmacology can procure this matched pair to probe the molecular determinants of immunosuppression within the neohesperidoside scaffold.

Acetylcholinesterase Inhibitor Discovery Using Glycosidic Prodrug Strategies

For neurodegeneration research programs exploring natural-product-derived AChE inhibitors, rhamnetin-3-O-neohesperidoside offers a dual-investigation opportunity: the intact glycoside can be studied for its own pharmacological properties, while the aglycone rhamnetin (IC₅₀ 23.94 μg/mL against AChE) can be generated in situ via hydrolysis to probe target engagement [1][2]. The 7-methoxy substitution on the rhamnetin scaffold differentiates it from the more extensively studied quercetin aglycone, potentially conferring distinct binding kinetics or selectivity. Procurement of the well-characterized glycoside provides a single starting material for both glycoside and aglycone experimental arms.

Botanical Authentication and Chemotaxonomic Reference Standard for Derris Species

Quality control laboratories and natural product chemists engaged in authentication of *Derris trifoliata* or related species can use rhamnetin-3-O-neohesperidoside as a chemotaxonomic marker. The defined 2:1 natural abundance ratio with quercetin 3-O-neohesperidoside in the source plant provides a quantitative authenticity benchmark for botanical raw materials [1]. Procurement of an authenticated reference standard of this relatively rare glycoside enables LC-MS or HPLC-based identity testing that cannot be achieved with more generic flavonoid standards.

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